molecular formula C11H13N3 B13243264 1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine

1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine

Cat. No.: B13243264
M. Wt: 187.24 g/mol
InChI Key: QITBLGBYERAQFD-UHFFFAOYSA-N
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Description

1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methylbenzyl chloride and imidazole.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

    Procedure: The 3-methylbenzyl chloride is reacted with imidazole in an appropriate solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced imidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and inflammatory conditions.

    Industry: It is used in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and metabolic pathways. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

  • 1-[(4-Methylphenyl)methyl]-1H-imidazol-2-amine
  • 1-[(2-Methylphenyl)methyl]-1H-imidazol-2-amine
  • 1-[(3-Chlorophenyl)methyl]-1H-imidazol-2-amine

Comparison: 1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

1-[(3-methylphenyl)methyl]imidazol-2-amine

InChI

InChI=1S/C11H13N3/c1-9-3-2-4-10(7-9)8-14-6-5-13-11(14)12/h2-7H,8H2,1H3,(H2,12,13)

InChI Key

QITBLGBYERAQFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CN=C2N

Origin of Product

United States

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